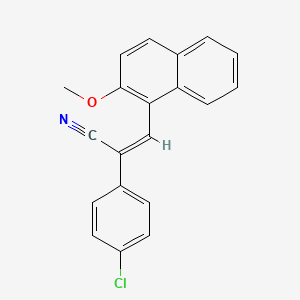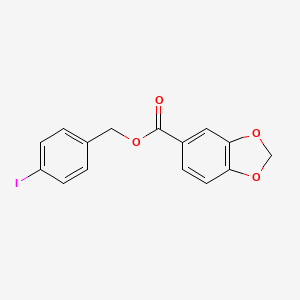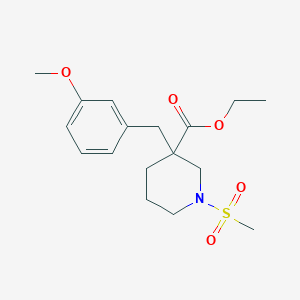![molecular formula C16H23NO3 B4106194 1-[2-(4-methoxyphenoxy)propanoyl]azepane](/img/structure/B4106194.png)
1-[2-(4-methoxyphenoxy)propanoyl]azepane
描述
1-[2-(4-methoxyphenoxy)propanoyl]azepane, also known as MPDPAP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
科学研究应用
1-[2-(4-methoxyphenoxy)propanoyl]azepane has been extensively studied for its potential therapeutic applications in various fields, including neuroscience, pharmacology, and drug discovery. It has been found to exhibit neuroprotective, antidepressant, and anti-inflammatory effects. Additionally, 1-[2-(4-methoxyphenoxy)propanoyl]azepane has been shown to modulate the activity of certain neurotransmitters, including dopamine, norepinephrine, and serotonin.
作用机制
The exact mechanism of action of 1-[2-(4-methoxyphenoxy)propanoyl]azepane is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. 1-[2-(4-methoxyphenoxy)propanoyl]azepane has been shown to interact with the dopamine transporter and inhibit the reuptake of dopamine, leading to increased dopamine levels in the brain. It also modulates the activity of the monoamine oxidase enzyme, which is involved in the breakdown of neurotransmitters.
Biochemical and Physiological Effects:
1-[2-(4-methoxyphenoxy)propanoyl]azepane has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter levels, the inhibition of oxidative stress, and the reduction of inflammation. It has also been shown to improve cognitive function, reduce anxiety, and enhance mood.
实验室实验的优点和局限性
1-[2-(4-methoxyphenoxy)propanoyl]azepane has several advantages for use in lab experiments, including its high potency, selectivity, and specificity. However, it also has certain limitations, including its low solubility and stability in aqueous solutions.
未来方向
There are several potential future directions for research on 1-[2-(4-methoxyphenoxy)propanoyl]azepane, including the development of new synthetic methods, the investigation of its potential therapeutic applications in various neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the optimal dosage and administration route for 1-[2-(4-methoxyphenoxy)propanoyl]azepane in humans.
Conclusion:
In conclusion, 1-[2-(4-methoxyphenoxy)propanoyl]azepane is a promising chemical compound that has potential therapeutic applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 1-[2-(4-methoxyphenoxy)propanoyl]azepane and its applications in medicine.
属性
IUPAC Name |
1-(azepan-1-yl)-2-(4-methoxyphenoxy)propan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO3/c1-13(16(18)17-11-5-3-4-6-12-17)20-15-9-7-14(19-2)8-10-15/h7-10,13H,3-6,11-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHEUSAUIPMTOFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCCCC1)OC2=CC=C(C=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-chloro-3-{5-[4-(dimethylamino)phenyl]-1-propionyl-4,5-dihydro-1H-pyrazol-3-yl}-4-phenyl-2(1H)-quinolinone](/img/structure/B4106114.png)

![2-(4-{4-[(tetrahydro-2-furanylmethyl)amino]-2-quinazolinyl}-1-piperazinyl)ethanol hydrochloride](/img/structure/B4106125.png)
![4-fluoro-N-[5-(4-methoxy-1-phthalazinyl)-2-(1-piperidinyl)phenyl]benzamide](/img/structure/B4106132.png)
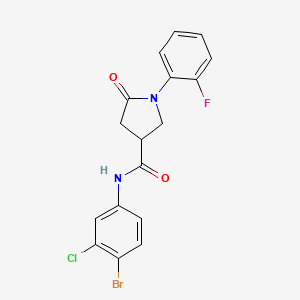
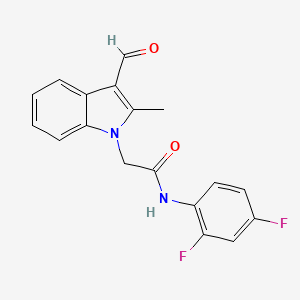
![4-[(5-{[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]thio}-4-phenyl-4H-1,2,4-triazol-3-yl)methyl]morpholine](/img/structure/B4106162.png)
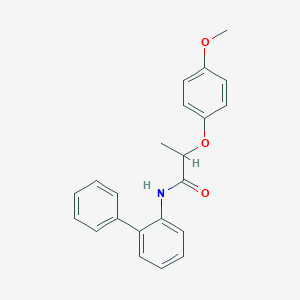
![N-cyclohexyl-N-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}methanesulfonamide](/img/structure/B4106169.png)

![N-(2-methylcyclohexyl)-2-{[4-methyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4106200.png)
